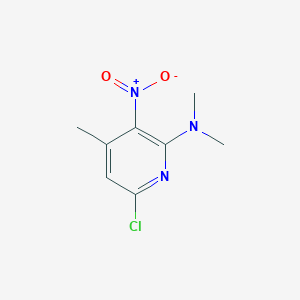
6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C8H10ClN3O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom, three methyl groups, and a nitro group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chloro-4-methylpyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Methylation: The nitro compound is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the N,N-dimethyl groups.
Chlorination: Finally, the compound is chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 6-chloro-N,N,4-trimethyl-3-aminopyridin-2-amine.
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
科学研究应用
6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine: Similar structure but different position of the chlorine atom.
6-Chloro-3-nitropyridin-2-amine: Lacks the N,N-dimethyl groups.
6-Chloro-N,N,4-trimethyl-3-aminopyridin-2-amine: Reduced form with an amino group instead of a nitro group.
Uniqueness
6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H10ClN3O2 |
|---|---|
分子量 |
215.64 g/mol |
IUPAC 名称 |
6-chloro-N,N,4-trimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C8H10ClN3O2/c1-5-4-6(9)10-8(11(2)3)7(5)12(13)14/h4H,1-3H3 |
InChI 键 |
ONEZBVFKVMVVTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



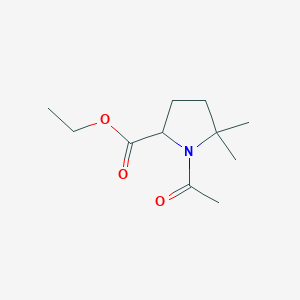


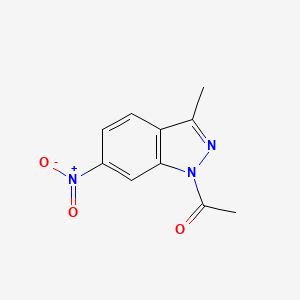
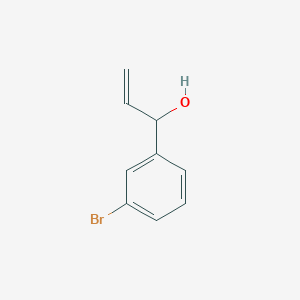



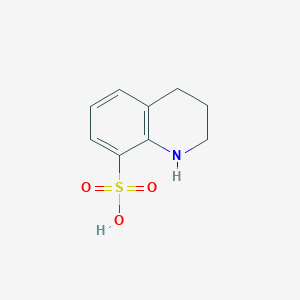
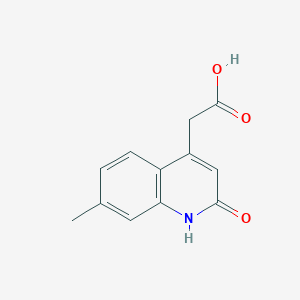
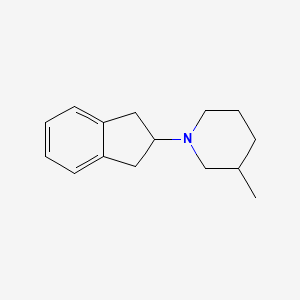
![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
